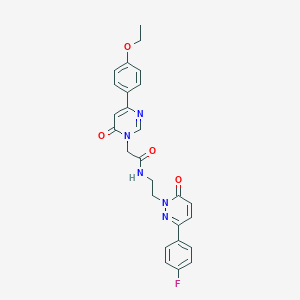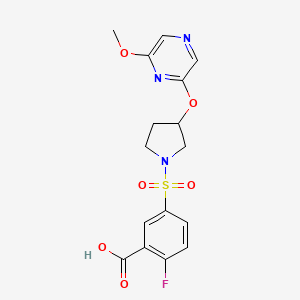![molecular formula C13H22N2O B2539623 [1-(Adamantan-1-yl)éthyl]urée CAS No. 378764-67-1](/img/structure/B2539623.png)
[1-(Adamantan-1-yl)éthyl]urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Adamantan-1-yl)ethyl]urea: is a synthetic organic compound characterized by the presence of an adamantane moiety attached to an ethylurea group. The adamantane structure is a tricyclic hydrocarbon known for its rigidity and stability, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural features.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Adamantan-1-yl)ethyl]urea is used as a building block for the synthesis of more complex molecules. Its rigid structure and stability make it an ideal candidate for creating novel materials with specific properties.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of molecules, making [1-(Adamantan-1-yl)ethyl]urea a promising scaffold for drug development . It has shown potential as an inhibitor of enzymes such as soluble epoxide hydrolase, which is involved in the metabolism of fatty acids and has implications in treating inflammatory diseases .
Industry: In the industrial sector, [1-(Adamantan-1-yl)ethyl]urea is used in the development of advanced materials, including polymers and coatings. Its unique structural properties contribute to the durability and performance of these materials .
Mécanisme D'action
Target of Action
The primary target of [1-(Adamantan-1-yl)ethyl]urea is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the arachidonic acid cascade , which plays a crucial role in the metabolic transformation of epoxy fatty acids to vicinal diols .
Mode of Action
[1-(Adamantan-1-yl)ethyl]urea interacts with its target, sEH, by inhibiting its activity . The adamantane moiety of the compound is tethered to the ureido group by a methylene bridge . This structure allows the compound to enhance its inhibitory activity against sEH .
Biochemical Pathways
The inhibition of sEH by [1-(Adamantan-1-yl)ethyl]urea affects the arachidonic acid cascade . This cascade is involved in the metabolic transformation of epoxy fatty acids to vicinal diols . By inhibiting sEH, [1-(Adamantan-1-yl)ethyl]urea can potentially alter the metabolism of these fatty acids .
Pharmacokinetics
It’s known that the separation of the adamantyl from the ureido group with a methylene bridge enhances the water solubility of the compound , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of sEH by [1-(Adamantan-1-yl)ethyl]urea can lead to changes in the metabolism of epoxy fatty acids
Action Environment
The action of [1-(Adamantan-1-yl)ethyl]urea can be influenced by various environmental factors. For instance, the presence of an aromatic fragment in the compound, which can enter hydrophobic interactions with the target, and fluorine and chlorine atoms, which are H-bond acceptors, can enhance inhibitory activity and affect the water solubility and melting point of the synthesized compounds .
Analyse Biochimique
Biochemical Properties
[1-(Adamantan-1-yl)ethyl]urea has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of arachidonic acid . The nature of these interactions is likely due to the unique structure of [1-(Adamantan-1-yl)ethyl]urea, which allows it to fit into the active sites of these enzymes and modulate their activity .
Cellular Effects
The effects of [1-(Adamantan-1-yl)ethyl]urea on cells are largely tied to its interactions with enzymes like sEH. By inhibiting sEH, [1-(Adamantan-1-yl)ethyl]urea can influence cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the compound is used .
Molecular Mechanism
The molecular mechanism of [1-(Adamantan-1-yl)ethyl]urea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, by inhibiting sEH, [1-(Adamantan-1-yl)ethyl]urea can alter the metabolism of arachidonic acid, leading to changes in the levels of various metabolites .
Temporal Effects in Laboratory Settings
The effects of [1-(Adamantan-1-yl)ethyl]urea can change over time in laboratory settings. Specific information about the stability, degradation, and long-term effects of [1-(Adamantan-1-yl)ethyl]urea on cellular function in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of [1-(Adamantan-1-yl)ethyl]urea can vary with different dosages in animal models. Specific information about threshold effects, toxic or adverse effects at high doses is not currently available .
Metabolic Pathways
[1-(Adamantan-1-yl)ethyl]urea is involved in the metabolism of arachidonic acid through its interaction with sEH . This could potentially affect metabolic flux or metabolite levels, although specific details are not currently available .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Adamantan-1-yl)ethyl]urea typically involves the reaction of adamantane derivatives with isocyanates or urea derivatives. One common method includes the reaction of 1-(isocyanatomethyl)adamantane with ethylamine under controlled conditions to yield the desired urea derivative . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the product.
Industrial Production Methods: Industrial production of [1-(Adamantan-1-yl)ethyl]urea may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Adamantan-1-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea group into amines or other reduced forms.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while reduction can produce amine derivatives .
Comparaison Avec Des Composés Similaires
- 1-(2-(Adamantan-1-yl)ethyl)-3-benzylurea
- 1-(Adamantan-1-yl)methylurea
- 1-(Adamantan-1-yl)ethylamine
Comparison: Compared to other similar compounds, [1-(Adamantan-1-yl)ethyl]urea stands out due to its specific structural configuration, which combines the stability of the adamantane moiety with the reactivity of the urea group. This unique combination enhances its potential as a versatile building block in synthetic chemistry and as a scaffold for drug development .
Propriétés
IUPAC Name |
1-(1-adamantyl)ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-8(15-12(14)16)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H3,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBVEIZNXHUWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dichloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2539544.png)

![Tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate](/img/structure/B2539549.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2539550.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2539551.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2539552.png)
![ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2539553.png)
![(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2539554.png)




